molecular formula C20H19F6N3O4 B2820313 N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-65-2

N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2820313
CAS No.: 338404-65-2
M. Wt: 479.379
InChI Key: XSQVSRUPKPOIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound with the molecular formula C20H19F6N3O4 This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a trifluoroethoxy group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with aniline and ethyl chloroformate to form the final product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide shares structural similarities with other trifluoroethoxy-substituted benzenecarboxamides and anilinocarbonyl derivatives: .

  • Compounds like this compound and this compound .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research .

Properties

IUPAC Name

N-[2-(phenylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N3O4/c21-19(22,23)11-32-14-6-7-16(33-12-20(24,25)26)15(10-14)17(30)27-8-9-28-18(31)29-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,27,30)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQVSRUPKPOIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.